4-吡啶-3-基丁醛

描述

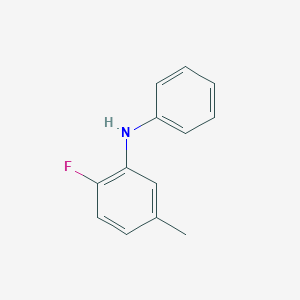

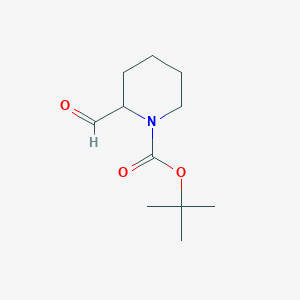

4-Pyridin-3-ylbutanal is a chemical compound that is part of a broader class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins. Derivatives of pyridine, such as 4-pyridin-3-ylbutanal, often exhibit various biological activities and are of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives, which are cyclic γ-aminobutyric acid analogs, involves a de Mayo reaction, which is a combination of an intermolecular [2+2]-photocycloaddition followed by a fragmentation reaction . Similarly, the synthesis of novel compounds like (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine involves a condensation reaction . These methods highlight the diverse synthetic approaches that can be employed to create pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal . For example, the crystal structure of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined, revealing its monoclinic space group and the dimensions of its unit cell . Computational methods, such as Density Functional Theory (DFT), are also used to predict molecular geometry and properties .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For instance, the reaction of 4-pyrones with azomethine ylides is a chemoselective method for constructing multisubstituted pyrano[2,3-c]pyrrolidines . The reactivity of such compounds can be rationalized through computational studies, which help in understanding their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. These properties can be predicted using computational tools like Swiss ADME for ADMET properties . Experimental techniques, such as FTIR, NMR, and UV-Visible spectroscopy, are used to characterize these compounds and confirm their structures . Additionally, the luminescence properties of certain pyridine derivatives can be of interest for materials science applications .

科学研究应用

化学合成和分子结构

4-吡啶-3-基丁醛是一种可能参与杂环化合物合成的化合物,正如相关研究所建议的那样。例如,1-吡咯烷-1-基丁-1,3-二烯,具有结构相似性,已被研究其在通过异构化和1,5-电环化过程中作为1,5-二极的吡咯啉衍生物合成中的潜在性(G. Visser et al., 1982)。此外,关于吡啶衍生物的研究,包括类似于4-吡啶-3-基丁醛的结构,强调了它们在药物化学中的关键作用,因为它们存在于许多药物中(A. Goetz & N. Garg, 2012)。

超分子化学

在超分子化学中,涉及类似于4-吡啶-3-基丁醛中吡啶-3-基团的共寡聚物已被研究其能够发生糖苷识别诱导的转化。这些转化导致它们的超分子结构发生显著变化,例如螺旋手性复合物的形成,展示了这类化合物在响应材料和分子识别中的潜力(H. Abe et al., 2008)。

发光材料

对发光材料的研究探索了使用基于吡啶的配体开发磷光化合物。例如,使用源自吡啶-2-基团的螯合物合成了新型Ir(III)磷光体,导致适用于有机发光二极管(OLEDs)的天蓝发光材料。这些发现强调了吡啶衍生物在创建先进发光器件中的实用性(Chih‐Hao Chang et al., 2013)。

配位化学

在配位化学中,吡啶衍生物,包括与4-吡啶-3-基丁醛相关的那些,作为金属配合物的多功能配体。这种配合物已在各个领域中找到应用,包括用于生物传感的发光镧系化合物和具有独特热性和光化学性质的铁配合物(M. Halcrow, 2005)。

安全和危害

属性

IUPAC Name |

4-pyridin-3-ylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCBVEQNSDSLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

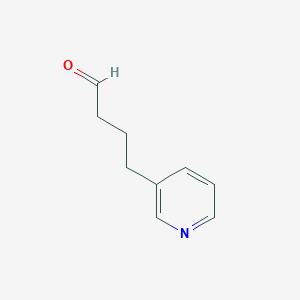

C1=CC(=CN=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452025 | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinebutanal | |

CAS RN |

145912-93-2 | |

| Record name | 3-Pyridinebutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-pyridin-3-ylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINEBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)